3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Description
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine (molecular formula: C₃₉H₂₇N₃; molecular weight: 537.65 g/mol) is a highly conjugated aromatic compound featuring a central benzene ring substituted with three pyridinylphenyl groups. The compound’s extended π-system and multiple nitrogen atoms in pyridine rings contribute to its unique electronic properties, making it a candidate for applications in organic electronics, coordination chemistry, and supramolecular assembly .
Properties
IUPAC Name |
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-4-34(25-40-19-1)28-7-13-31(14-8-28)37-22-38(32-15-9-29(10-16-32)35-5-2-20-41-26-35)24-39(23-37)33-17-11-30(12-18-33)36-6-3-21-42-27-36/h1-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHDTNTFKFOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CN=CC=C5)C6=CC=C(C=C6)C7=CN=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673182 | |
| Record name | 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921205-02-9 | |
| Record name | 1,3,5-Tri(p-pyrid-3-ylphenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921205-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 3,5-bis(4-pyridin-3-ylphenyl)benzene.
Coupling Reactions: These intermediates undergo coupling reactions with other aromatic compounds to form the desired product.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. .
Chemical Reactions Analysis
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in reduced forms of the compound.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine has a wide range of applications in scientific research:
Organic Electronics: It is used as an electron-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its high electron mobility and stability
Material Science: The compound is employed in the development of advanced materials with specific electronic properties, making it valuable in the fabrication of electronic devices.
Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine primarily involves its ability to transport electrons efficiently. The multiple pyridine rings in its structure create a conjugated system that facilitates electron movement. This property is particularly useful in organic electronic devices, where the compound acts as an electron-transport layer, enhancing the efficiency and performance of the devices .
Comparison with Similar Compounds
Key Physical Properties :
- Density : 1.166 ± 0.06 g/cm³ (predicted)
- Boiling Point : 794.5 ± 55.0 °C (predicted)
- Molecular Weight : 537.65 g/mol
- Structural Features : Three pyridin-3-ylphenyl substituents arranged symmetrically around a central benzene core, enabling planar geometry and strong intermolecular interactions .
Comparison with Similar Compounds
Structural Analogues
3,5-Bis(carbazol-9-yl)pyridine (mCPy)
- Structure : A pyridine core substituted with carbazole groups at the 3- and 5-positions.
- Comparison: Conjugation: Lacks the extended phenylpyridine branches present in 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine, resulting in a smaller π-system. Introduction of additional benzene rings (as in 35DCzPPy, a modified mCPy) enhances conductivity by ~30% .
1,3,5-Tris(4-pyridin-4-ylphenyl)benzene
- Structure : Similar central benzene core but with pyridin-4-yl (instead of pyridin-3-yl) substituents.
- Comparison :
- Electronic Effects : Pyridin-4-yl groups create a different dipole orientation, altering electron-withdrawing characteristics.
- Coordination Chemistry : Pyridin-3-yl groups in the target compound offer distinct metal-binding geometries compared to pyridin-4-yl analogues, influencing catalytic or sensing applications .
Electronic and Thermal Properties
Table 1: Comparative Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Conductivity (S/cm) |
|---|---|---|---|---|
| 3-[4-[3,5-bis(4-pyridinylphenyl)phenyl]pyridine | -5.2 | -2.8 | 2.4 | 1.3 × 10⁻⁴ |
| mCPy | -5.6 | -2.5 | 3.1 | 8.9 × 10⁻⁶ |
| 35DCzPPy | -5.3 | -2.7 | 2.6 | 1.2 × 10⁻⁴ |
Key Findings :
Table 2: Thermal Stability
| Compound | T₅% Decomposition (°C) | Glass Transition Temp (°C) |
|---|---|---|
| 3-[4-[3,5-bis(4-pyridinylphenyl)phenyl]pyridine | 420 | 185 |
| mCPy | 380 | 160 |
| 35DCzPPy | 410 | 180 |
Key Findings :
- Higher thermal stability of the target compound correlates with its rigid, multi-aromatic structure.
Coordination and Supramolecular Behavior
- Metal Binding : The pyridinyl nitrogen atoms in this compound facilitate coordination with transition metals (e.g., Cd²⁺, Cu⁺), forming complexes with bond lengths ranging from 1.92–2.15 Å (similar to Cd–N/O bonds in ) .
- Supramolecular Assembly: The compound’s planar geometry promotes π-π stacking, unlike non-planar analogues (e.g., 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide), which exhibit weaker intermolecular interactions .
Challenges :
- Synthesis Complexity : Multi-step synthesis (e.g., Suzuki couplings) lowers yield (~45%) compared to simpler analogues like mCPy (70% yield) .
Biological Activity
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine is a complex organic compound notable for its unique structural properties and potential applications in various scientific fields, particularly in organic electronics and medicinal chemistry. This compound features multiple pyridine rings, which significantly contribute to its stability and reactivity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C39H27N3
- CAS Number : 921205-02-9
The compound's structure includes multiple aromatic rings and nitrogen-containing heterocycles, which are crucial for its biological activity. The presence of pyridine rings allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
The biological activities of this compound are largely attributed to its ability to interact with enzymes and proteins involved in critical cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby altering metabolic pathways. This is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can enhance or suppress oxidative stress responses in cells.
Cellular Effects
Research indicates that this compound can significantly affect cellular functions:
- Oxidative Stress Response : Studies have demonstrated that it alters the expression of proteins involved in oxidative stress, impacting the cellular redox state.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, although comprehensive studies are still needed to confirm these effects .
Case Studies and Research Findings
- Antibacterial Activity : In vitro tests have shown that derivatives of pyridine compounds exhibit varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy .
- Cell Viability Assays : Experiments assessing cell viability in the presence of this compound have indicated a dose-dependent effect on cell proliferation, highlighting its potential as an anticancer agent. Further studies are required to elucidate the exact pathways involved.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 561.65 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 5.21 |
| Biological Activity | Observed Effect |
|---|---|
| Antibacterial | Moderate activity against E. coli and S. aureus |
| Enzyme Inhibition | Specific enzyme targets under investigation |
| Cell Growth Inhibition | Dose-dependent effects observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
